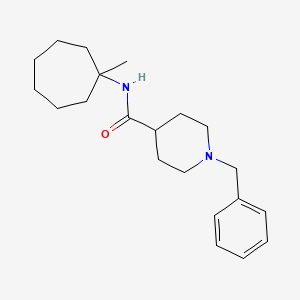

1-benzyl-N-(1-methylcycloheptyl)-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step chemical processes. For instance, Sugimoto et al. (1990) described the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where substituting the benzamide with a bulky moiety significantly increased activity, indicating the importance of structural modifications in the synthesis process (Sugimoto et al., 1990). Similarly, Jona et al. (2009) detailed an efficient synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists (Jona et al., 2009).

Molecular Structure Analysis

Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine, closely related to the compound of interest, using spectroscopic techniques and Density Functional Theory. They explored its geometrical parameters and vibrational frequencies, providing insights into its molecular structure (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of piperidine derivatives are complex and diverse. For example, the study by Pragst et al. (1988) on heterocyclically substituted 4-Piperidinyl-1,4-dihydropyridines offers insights into the chemical behavior and reaction mechanisms of such compounds (Pragst et al., 1988).

Physical Properties Analysis

The physical properties of piperidine derivatives, including 1-Benzyl-N-(1-methylcycloheptyl)-4-piperidinecarboxamide, are influenced by their molecular structure. Studies like that of Gawell (2003), who described the synthesis of a related compound, provide information about the physical characteristics of these molecules (Gawell, 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the molecular structure and substituents. As shown by Sugimoto et al. (1992) and Pouramiri et al. (2017), the introduction of different groups can significantly alter these properties, offering a range of potential applications (Sugimoto et al., 1992), (Pouramiri et al., 2017).

科学的研究の応用

Anti-Acetylcholinesterase Activity

1-benzyl-N-(1-methylcycloheptyl)-4-piperidinecarboxamide derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies reveal that certain derivatives exhibit potent inhibitory effects on AChE, with enhancements in activity achieved through specific substitutions. For example, one derivative demonstrated a significant increase in acetylcholine content in rat brains, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).

Antibacterial Properties

Research into benzamides, including variants structurally related to 1-benzyl-N-(1-methylcycloheptyl)-4-piperidinecarboxamide, has shown promising antibacterial properties. Metal complexes derived from these benzamides were synthesized and demonstrated enhanced antibacterial activity compared to standard antibiotics against various bacterial strains, indicating the potential for these compounds in antibacterial applications (Khatiwora et al., 2013).

Antipsychotic Potential

Heterocyclic carboxamides, related to 1-benzyl-N-(1-methylcycloheptyl)-4-piperidinecarboxamide, have been explored for their potential antipsychotic effects. Studies on these compounds have assessed their binding affinity to dopamine and serotonin receptors and their efficacy in behavioral models. Some derivatives showed promising activities, indicating their potential as backup compounds for antipsychotic medication development (Norman et al., 1996).

Conformational Studies and Synthetic Applications

Research has also focused on the conformational analysis and synthetic applications of compounds structurally related to 1-benzyl-N-(1-methylcycloheptyl)-4-piperidinecarboxamide. These studies provide insight into the chemical behavior of such compounds and their potential as intermediates in the synthesis of pharmacologically active molecules (Vilsmaier et al., 1996).

Antiarrhythmic Activity

Compounds structurally similar to 1-benzyl-N-(1-methylcycloheptyl)-4-piperidinecarboxamide have been evaluated for their potential antiarrhythmic properties. Studies have identified several derivatives with significant oral antiarrhythmic activity in animal models, contributing to the understanding of the structural requirements for antiarrhythmic efficacy (Banitt et al., 1977).

特性

IUPAC Name |

1-benzyl-N-(1-methylcycloheptyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O/c1-21(13-7-2-3-8-14-21)22-20(24)19-11-15-23(16-12-19)17-18-9-5-4-6-10-18/h4-6,9-10,19H,2-3,7-8,11-17H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPAJNOOBHHHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(1-methylcycloheptyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)